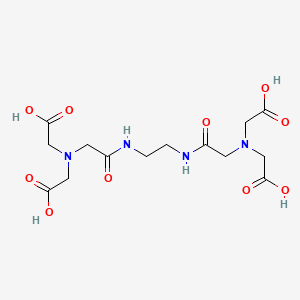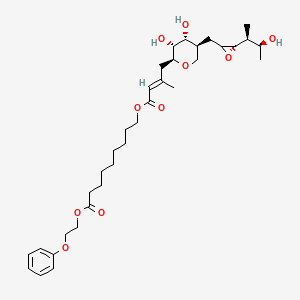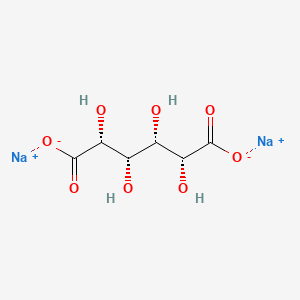
Ethanolamine-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanolamine-D7 is a deuterated form of ethanolamine, where seven hydrogen atoms are replaced by deuterium. This isotopically labeled compound is used extensively in scientific research due to its unique properties, which allow for precise tracking and analysis in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanolamine-D7 can be synthesized through the deuteration of ethanolamine. The process involves the exchange of hydrogen atoms with deuterium, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic methods to facilitate the exchange of hydrogen with deuterium. The final product is then purified through distillation and other separation techniques to achieve the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanolamine-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanolamine derivatives.
Aplicaciones Científicas De Investigación
Ethanolamine-D7 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis.
Mecanismo De Acción
The mechanism of action of ethanolamine-D7 involves its incorporation into various biochemical pathways. The deuterium atoms provide a unique signature that can be detected using mass spectrometry and other analytical techniques. This allows researchers to track the compound’s interactions with molecular targets and pathways, providing insights into its effects and behavior in different systems.
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.
Diethanolamine: Contains two ethanolamine units and is used in different industrial applications.
Triethanolamine: Contains three ethanolamine units and is used as a surfactant and emulsifier.
Uniqueness
Ethanolamine-D7’s uniqueness lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies where understanding the detailed movement and transformation of molecules is crucial.
Propiedades
Fórmula molecular |
C2H7NO |
|---|---|
Peso molecular |
68.13 g/mol |
Nombre IUPAC |
N,N,1,1,2,2-hexadeuterio-2-deuteriooxyethanamine |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2,4D/hD2 |
Clave InChI |
HZAXFHJVJLSVMW-AXQUPBMCSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O[2H])N([2H])[2H] |
SMILES canónico |
C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)


![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)

![1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate](/img/structure/B13859326.png)
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)

![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)



